2-Bromo-3-fluoropyrazine
Description
Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while fluorine improves metabolic stability and bioavailability in drug candidates due to its electronegativity and small size .
Properties
IUPAC Name |
2-bromo-3-fluoropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDLQERJCKEQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313207 | |
| Record name | 2-Bromo-3-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206278-27-5 | |
| Record name | 2-Bromo-3-fluoropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206278-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoropyrazine typically involves halogenation reactions starting from pyrazine derivatives. One common method includes the bromination of 3-fluoropyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution with various reagents:
Fluorine at position 3 reduces the electron density of the pyrazine ring, enhancing bromine’s electrophilicity. Steric effects from adjacent substituents influence reaction rates and regioselectivity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable carbon-carbon bond formation:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 80°C, 12h | 3-Fluoro-2-phenylpyrazine |
| Vinylboronic acid | PdCl₂(dppf), Na₂CO₃, DME | 100°C, 8h | 3-Fluoro-2-vinylpyrazine |
Yields range from 60–85%, with electron-deficient boronic acids showing higher reactivity .
Sonogashira Coupling
| Alkyne | Conditions | Product |
|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Fluoro-2-(phenylethynyl)pyrazine |
Reactions proceed at room temperature with 70–80% efficiency .
Fluorine-Directed Reactions
The fluorine atom directs electrophilic substitution to position 5 or 6 of the pyrazine ring:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-5-nitropyrazine |
| Cl₂, FeCl₃ | CH₂Cl₂, 25°C | 3-Fluoro-5-chloropyrazine |
Nitration occurs selectively at position 5 due to fluorine’s meta-directing effect .
Reduction and Oxidation
Scientific Research Applications
While comprehensive information specifically focusing on the applications of "2-Bromo-3-fluoropyrazine" is limited, the available data sheds light on its potential uses and related research areas.
Overview
This compound, with the CAS No. 206278-27-5, is a chemical compound that belongs to the family of fluorinated and brominated pyrazines . Pyrazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms. The presence of bromine and fluorine substituents on the pyrazine ring can significantly influence its chemical and biological properties, making it a compound of interest in various scientific fields.
Synthesis of 2-methoxy-3-bromo-5-fluoropyridine
The invention discloses a synthesis process of 2-methoxy-3-bromo-5-fluoropyridine, which comprises the following steps: dissolving 2-methoxy-5-aminopyridine in acid, adding nitrous acid or nitrite to prepare a diazotization intermediate state, and reacting with a fluorination reagent to obtain 2-methoxy-5-fluoropyridine; carrying out bromination reaction on the 2-methoxy-5-fluoropyridine and a bromination reagent to obtain the 2-methoxy-3-bromo-5-fluoropyridine . The synthesis process provided by the invention has the advantages of cheap and easily available raw materials, mild reaction conditions, high yield, easiness in industrial production and the like .
Potential Applications
- Pharmaceutical Research: Halogenated pyridine derivatives, including those with bromine and fluorine substituents, have demonstrated potential biological activities. These compounds can interact with various biochemical pathways, potentially influencing enzyme inhibition and receptor modulation.
- Antimicrobial and Anticancer Research: Research indicates that related pyridine derivatives may possess antimicrobial properties and exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown significant inhibitory activity against breast cancer cell lines, with IC50 values indicating potent efficacy.
- Anti-inflammatory Applications: Some compounds within this chemical class have been investigated for their potential to modulate inflammatory responses, suggesting therapeutic avenues for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Assessment: Studies evaluating the cytotoxic effects of various brominated pyridine derivatives on human breast cancer cell lines have indicated that certain derivatives exhibit IC50 values significantly lower than established treatments, highlighting their potential as alternative therapeutic agents.
- Antimicrobial Testing: Investigations into the antimicrobial efficacy of halogenated pyridines against a range of bacterial strains suggest that these compounds could serve as effective agents in combating resistant bacterial infections.
- Recyclable 2-Fluoropyridine Derivative: A novel 4-substituted 2-fluoropyridinium zwitterion has been designed and synthesized, demonstrating its utility as a precursor in chemical reactions. The recovered 2-fluoropyridine can be reused for the production of the reagent .
Related Compounds and Research
- 6-Bromo-3-(bromomethyl)-2-fluoropyridine: This halogenated pyridine derivative has garnered attention due to its potential biological activities. Its structural features, particularly the halogen substituents, contribute to its bioactivity by increasing lipophilicity and metabolic stability, allowing for better interaction with biological targets.
- Indole Derivatives: Research on indole derivatives, which combine molecules with biological properties, has led to the synthesis of new bioactive compounds with antibacterial, antioxidant, and fungicidal activities. These derivatives have shown promising activity against lung cancer cells and have the potential as therapeutic agents .
- Curcumin: Studies on Curcuma species have revealed various biological activities, including antiproliferative, anti-inflammatory, anticancer, and antimicrobial effects. These findings suggest the potential of curcumin and related compounds in health promotion and disease prevention .
- Cocoa Polyphenols: Cocoa polyphenols have been shown to modify risk factors for chronic human conditions, such as inflammation, high blood pressure, and insulin resistance. These compounds have demonstrated positive effects on cardiovascular, immunological, and digestive health .
Summary Table
| Compound | Application | Biological Activity |
|---|---|---|
| 6-Bromo-3-(bromomethyl)-2-fluoropyridine | Anticancer, antimicrobial, anti-inflammatory | Cytotoxic effects against cancer cell lines, antimicrobial efficacy against bacterial strains, modulation of inflammatory responses |
| Indole Derivatives | Therapeutic agents for lung cancer | Antibacterial, antioxidant, and fungicidal activities, induction of autophagy, depletion of glutathione |
| Curcumin | Health promotion and disease prevention | Antiproliferative, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, antioxidant effects |
| Cocoa Polyphenols | Modification of risk factors for chronic human conditions (inflammation, high blood pressure, insulin resistance), positive effects on cardiovascular health | Antioxidant and anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Halogen Position and Electronic Effects: Bromine at C2 in this compound directs electrophilic substitution to C5/C6, while fluorine at C3 withdraws electron density, stabilizing the ring for nucleophilic attacks . Comparatively, 2-amino-3-bromopyrazine (NH₂ at C2) donates electron density, making the ring less reactive toward electrophiles but suitable for diazotization or coupling reactions .
- Functional Group Diversity: Fluorine vs. Methoxy: The trifluoroethoxy group in 2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine increases lipophilicity, favoring blood-brain barrier penetration in CNS drugs, whereas methoxy in 5-bromo-3-methoxypyrazin-2-amine enhances solubility . Amino and Carboxamide Groups: These groups in 3-amino-6-bromopyrazine-2-carboxamide enable hydrogen bonding, critical for target binding in kinase inhibitors .
Biological Activity
2-Bromo-3-fluoropyrazine is a halogenated pyrazine derivative that has garnered interest in medicinal chemistry and agricultural applications due to its diverse biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula : C4H3BrF N2
- Molecular Weight : 191.98 g/mol
- Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 3-position of the pyrazine ring, contributing to its unique reactivity and biological activity.
Pharmacological Applications
This compound has been studied for its potential in pharmaceutical development. Its structural characteristics allow it to interact with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with halogen substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including resistant strains .
- Anticancer Potential : Studies suggest that halogenated pyrazines can inhibit cancer cell proliferation. The presence of electron-withdrawing groups like bromine and fluorine may enhance the compound's ability to interact with DNA or specific proteins involved in cancer progression .
- Neurological Effects : There is evidence that compounds similar to this compound can modulate neurotransmitter receptors, potentially leading to applications in treating neurological disorders. The modulation of GABAergic and dopaminergic systems has been noted in related studies .
Agricultural Chemistry
In agricultural applications, this compound serves as a key intermediate in the synthesis of agrochemicals. Its efficacy as an herbicide and pesticide has been highlighted due to its ability to disrupt biological pathways in pests while being less harmful to crops .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| Staphylococcus aureus | 50 | 18 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis in cancer cells, with IC50 values ranging from 20 to 30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-3-fluoropyrazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves halogenation of fluoropyrazine precursors. For example, bromination of 3-fluoropyrazine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, solvent choice). Optimization includes:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-bromination .
- Catalyst use : Lewis acids (e.g., FeCl₃) enhance regioselectivity for the 2-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.1–1.3 eq Br₂) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Q. Table 1: Key Physical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₄H₂BrFN₂ | |
| Molecular Weight | ~195.99 g/mol | |
| Halogen Positions | Br at C2, F at C3 | |
| Purity Assessment | HPLC (>95%), TLC (Rf = 0.4 in EtOAc) |
Advanced Research Questions
Q. What strategies are effective in mitigating competing side reactions during the halogenation of fluoropyrazine derivatives?
Methodological Answer: Competing reactions (e.g., dihalogenation, ring-opening) can be minimized by:
- Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups for N-protection) prior to bromination .
- Low-Temperature Halogenation : Slow addition of bromine at –10°C reduces electrophilic attack at unintended positions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity .
- In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate before side products dominate .
Q. How should contradictory spectral data be analyzed when characterizing novel this compound analogs?
Methodological Answer: Contradictions (e.g., unexpected ¹H NMR shifts or MS fragments) require systematic validation:
- Cross-Validation : Compare with computationally predicted spectra (DFT calculations for NMR, HRMS simulations) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace unexpected bond cleavages in MS .
- Alternative Synthesis : Prepare the compound via a divergent route (e.g., Suzuki coupling for aryl analogs) to confirm structural consistency .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
